BY13

PROTAC SRC-3 Degrader Endocrine Resistance

BY13 is a synthetic organic compound classified as a PROteolysis TArgeting Chimera (PROTAC) degrader specifically designed to target the oncogene steroid receptor coactivator-3 (SRC-3/NCOA3). With a molecular weight of 645.71 g/mol and an XLogP of 1.87, it recruits the target protein to the cereblon E3 ubiquitin ligase for ubiquitin-proteasome system (UPS)-dependent degradation, effectively blocking downstream estrogen receptor (ER) signaling.

Molecular Formula C35H35N9O4
Molecular Weight 645.7 g/mol
Cat. No. B15544700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBY13
Molecular FormulaC35H35N9O4
Molecular Weight645.7 g/mol
Structural Identifiers
InChIInChI=1S/C35H35N9O4/c1-21(25-8-4-5-16-36-25)39-40-35-37-26-9-2-3-10-27(26)43(35)23-19-42(20-23)22-14-17-41(18-15-22)28-11-6-7-24-31(28)34(48)44(33(24)47)29-12-13-30(45)38-32(29)46/h2-11,16,22-23,29H,12-15,17-20H2,1H3,(H,37,40)(H,38,45,46)/b39-21+
InChIKeyAXNQNPVSVCEGTP-LALXJTNGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BY13: A Potent SRC-3 PROTAC Degrader with Proven Efficacy in Overcoming Endocrine-Resistant Breast Cancer


BY13 is a synthetic organic compound classified as a PROteolysis TArgeting Chimera (PROTAC) degrader specifically designed to target the oncogene steroid receptor coactivator-3 (SRC-3/NCOA3) [1]. With a molecular weight of 645.71 g/mol and an XLogP of 1.87, it recruits the target protein to the cereblon E3 ubiquitin ligase for ubiquitin-proteasome system (UPS)-dependent degradation, effectively blocking downstream estrogen receptor (ER) signaling [1][2]. This mechanism provides a differentiated approach from traditional ER antagonists or degraders for overcoming endocrine resistance in breast cancer.

The Irreplaceable Role of BY13: Why a Standard SRC-3 Inhibitor or ER Antagonist is Not a Substitute


In research settings focused on overcoming endocrine resistance, generic substitution of BY13 with other in-class compounds like Fulvestrant (a selective ER degrader, SERD) or SRC-3 small-molecule inhibitors (e.g., SI-2) is scientifically invalid. BY13's distinct PROTAC mechanism induces catalytic, event-driven degradation of the SRC-3 protein [1], rather than merely inhibiting its activity or degrading the ER. This results in a fundamentally different pharmacological profile: BY13 acts downstream of ER, blocking the signaling pathway in a manner that has proven superior to Fulvestrant in both in vitro and in vivo models of endocrine-resistant breast cancer [2]. The quantitative evidence in Section 3 demonstrates this specific, non-interchangeable advantage.

BY13 Quantitative Evidence Guide: Head-to-Head Performance Against Key Comparators


Superior In Vitro Efficacy: BY13 vs. Fulvestrant in Overcoming Endocrine Resistance

BY13 demonstrates superior efficacy over the selective estrogen receptor degrader (SERD) Fulvestrant in a direct head-to-head comparison for overcoming endocrine resistance in breast cancer cells. BY13's effect is not only more potent but also mechanistically distinct, as it degrades SRC-3, a key coactivator downstream of ER [1][2].

PROTAC SRC-3 Degrader Endocrine Resistance

Selective Pathway Blockade: BY13 Differentiates Between ER and AR Signaling

BY13 demonstrates a clear selectivity in its functional outcome, effectively blocking the estrogen receptor (ER) signaling pathway while exhibiting a significantly weaker effect on the androgen receptor (AR) pathway. This selectivity is a key differentiator from compounds that might cause broader, less targeted disruptions [1][2].

Selectivity ER Signaling Androgen Receptor

Validated In Vivo Efficacy and Safety: BY13 Inhibits Resistant Tumor Growth Without Observable Toxicity

In a LCC2 xenograft mouse model of drug-resistant breast cancer, BY13 demonstrated significant tumor growth inhibition. Crucially, this efficacy was achieved without observed toxicity, a profile that distinguishes it from many cytotoxic agents and highlights its potential as a safer, targeted therapeutic lead [1][2].

In Vivo Efficacy Xenograft Model Drug-Resistant Breast Cancer

Optimal Research and Development Applications for BY13 Based on Validated Evidence


Preclinical Development of Therapies for Endocrine-Resistant Breast Cancer

BY13 is the optimal candidate for lead optimization programs targeting endocrine-resistant breast cancer. Its demonstrated superiority to Fulvestrant in resistant cell models and significant tumor growth inhibition in a resistant xenograft model [1] provide a strong foundation for developing novel therapeutics that act downstream of the estrogen receptor.

Mechanistic Studies of ER Signaling and SRC-3 Coactivator Function

As a potent and selective SRC-3 PROTAC degrader [1], BY13 serves as a superior chemical probe compared to traditional inhibitors for dissecting the specific role of SRC-3 in ER-mediated transcription. Its ability to catalytically degrade the target protein allows researchers to study the functional consequences of acute SRC-3 loss, providing insights unattainable with simple inhibition [1].

Investigating Resistance Mechanisms to Endocrine Therapies

BY13's efficacy in models of acquired endocrine resistance [1] makes it an invaluable tool for investigating the molecular underpinnings of resistance. Researchers can use BY13 to study how degradation of SRC-3 overcomes resistance pathways that are unaffected by standard therapies like Fulvestrant, potentially identifying new biomarkers or combination targets [1].

Developing Combination Therapy Regimens for Breast Cancer

Given its favorable in vivo safety profile and distinct mechanism of action [1], BY13 is an ideal candidate for testing in combination with other targeted therapies or chemotherapies. Studies can be designed to evaluate synergistic effects in ER+ breast cancer models, potentially leading to more effective treatment protocols for patients who have failed first-line endocrine therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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